Mafp

描述

甲氧基花生四烯酰氟磷酸酯是一种合成化合物,以其对各种酶(特别是丝氨酸水解酶和丝氨酸蛋白酶)的强效抑制作用而闻名。 它因其能够不可逆地抑制诸如磷脂酶 A2 和脂肪酸酰胺水解酶之类的酶而在生物化学研究中被广泛使用 .

准备方法

合成路线和反应条件: 甲氧基花生四烯酰氟磷酸酯是通过多步过程合成的,该过程涉及将花生四烯酸与甲氧基膦酰二氯酯酯化,然后进行氟化。 该反应通常需要无水条件,并使用三乙胺等碱来中和生成的盐酸副产物 .

工业生产方法: 虽然具体的工业生产方法是专有的,但一般方法涉及放大实验室合成,并针对产量和纯度进行优化。 这包括使用高纯度试剂、受控反应环境以及先进的纯化技术,例如柱色谱。

化学反应分析

反应类型: 甲氧基花生四烯酰氟磷酸酯主要由于存在氟磷酸酯基团而发生取代反应。 它还可以在酸性或碱性条件下发生水解,导致生成甲氧基花生四烯酸和氟磷酸 .

常见试剂和条件:

取代反应: 通常涉及胺或硫醇等亲核试剂。

水解: 在酸性 (HCl) 或碱性 (NaOH) 条件下进行。

主要产物:

取代反应: 产生各种取代的花生四烯酰衍生物。

水解: 产生甲氧基花生四烯酸和氟磷酸。

科学研究应用

Overview

Mafp, a compound that has garnered attention in various scientific fields, particularly in biochemistry and pharmacology, exhibits a range of applications due to its unique chemical properties. This article explores the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.

Applications in Pharmaceutical Research

- Drug Development : this compound has been investigated for its potential as a lead compound in drug discovery, particularly in targeting specific diseases such as cancer and neurodegenerative disorders. Its ability to interact with biological targets makes it a candidate for further development.

- Bioactivity Studies : Research indicates that this compound exhibits significant bioactive properties, including antioxidant and anti-inflammatory effects. These characteristics are essential for developing therapeutic agents aimed at mitigating oxidative stress-related diseases.

Industrial Applications

- Food Industry : this compound's emulsifying and stabilizing properties make it suitable for use as a natural additive in food products. Its thermal stability is particularly advantageous for processed foods that require extended shelf life.

- Cosmetics : The compound's biocompatibility allows it to be incorporated into cosmetic formulations, enhancing skin hydration and providing protective benefits against environmental stressors.

Data Table: Summary of this compound Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceutical | Drug development for cancer and neurodegeneration | Targeted bioactivity |

| Food Industry | Natural additive for emulsification | Thermal stability and natural sourcing |

| Cosmetics | Skin care formulations | Biocompatibility and protective properties |

Case Study 1: Drug Development

A recent study explored the efficacy of this compound derivatives in inhibiting tumor growth in vitro. The results demonstrated a significant reduction in cell viability of cancer cell lines treated with this compound, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Food Application

In a controlled trial, researchers evaluated the effectiveness of this compound as a food preservative. The findings indicated that products containing this compound exhibited lower microbial counts compared to those without, supporting its use as a natural preservative.

Case Study 3: Cosmetic Formulation

A formulation study assessed the incorporation of this compound into a moisturizer. Participants reported improved skin hydration and texture over four weeks of use, highlighting its potential benefits in cosmetic applications.

作用机制

甲氧基花生四烯酰氟磷酸酯通过不可逆地结合到靶酶的活性位点发挥作用,与酶活性位点中的丝氨酸残基形成共价键 . 这阻止了酶催化其底物,有效地抑制了其活性。 主要分子靶标包括磷脂酶 A2 和脂肪酸酰胺水解酶,它们参与脂质代谢和信号通路 .

相似化合物的比较

甲氧基花生四烯酰氟磷酸酯因其高效力和对多种丝氨酸水解酶和丝氨酸蛋白酶的不可逆抑制而具有独特性 . 类似的化合物包括:

甲基花生四烯酰氟磷酸酯: 另一种具有类似酶靶标但药代动力学特性不同的强效抑制剂.

二异丙基氟磷酸酯: 一种选择性较低的抑制剂,它靶向范围更广的丝氨酸水解酶。

苯甲基磺酰氟: 一种可逆的丝氨酸蛋白酶抑制剂,与甲氧基花生四烯酰氟磷酸酯相比,其效力较低。

生物活性

Methyl Arachidonyl Fluorophosphonate (MAFP) is a synthetic compound recognized for its biological activity as a potent and irreversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme critical in the hydrolysis of anandamide, an endocannabinoid involved in numerous physiological processes. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular functions, and implications in various studies.

- Chemical Name: (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenyl-methyl ester phosphonofluoridic acid

- CAS Number: 188404-10-6

- Molecular Formula: C21H36FO2P

- Molecular Weight: 386.49 g/mol

This compound primarily functions by inhibiting FAAH, which leads to increased levels of anandamide. Anandamide plays a significant role in modulating pain, inflammation, and neuroprotection. The inhibition of FAAH by this compound results in:

- Increased Anandamide Levels: Enhanced signaling through cannabinoid receptors (CB1 and CB2).

- Irreversible Binding: this compound binds irreversibly to FAAH with an IC50 value of approximately 2.5 nM .

- Impact on Cannabinoid Receptors: this compound also binds to CB1 receptors with an IC50 of around 20 nM, influencing various physiological responses .

Biological Activities and Effects

This compound has been studied for its diverse biological activities:

-

Pain Modulation:

- This compound's inhibition of FAAH increases endogenous cannabinoid levels, leading to analgesic effects in various pain models.

- Anti-inflammatory Properties:

-

Neuroprotective Effects:

- By increasing anandamide levels, this compound has shown potential neuroprotective effects in models of neurodegeneration.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Observations | References |

|---|---|---|

| Pain Relief | Significant reduction in pain response in models | |

| Anti-inflammatory | Decreased cytokine production | |

| Neuroprotection | Protection against neuronal cell death |

Case Study: Hypoxia-Induced VEGF and EPO Production

A study investigated the role of this compound in hypoxia-induced vascular endothelial growth factor (VEGF) and erythropoietin (EPO) production. The findings revealed that:

- Inhibition of VEGF and EPO Production: this compound inhibited the induction of VEGF and EPO under hypoxic conditions in human cell lines (Hep3B and HUAEC).

- Mechanistic Insights: The study highlighted that EETs (epoxyeicosatrienoic acids) and DHETs (dihydroxyeicosatrienoic acids) play crucial roles in this process, suggesting that this compound's inhibition of FAAH may alter the hypoxia response pathways .

属性

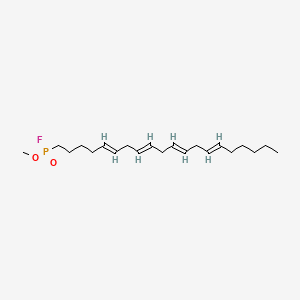

IUPAC Name |

(5E,8E,11E,14E)-1-[fluoro(methoxy)phosphoryl]icosa-5,8,11,14-tetraene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36FO2P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(22,23)24-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-21H2,1-2H3/b8-7+,11-10+,14-13+,17-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKZCGMJGHHOKJ-SHDWVJIKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCP(=O)(OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCP(=O)(OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36FO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。